molecular formula C22H22FNO4S2 B2518910 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide CAS No. 946298-23-3

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2518910
CAS No.: 946298-23-3
M. Wt: 447.54
InChI Key: RCAPWOUZGQVZFE-UHFFFAOYSA-N
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Description

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide (CAS 923141-45-1) is a high-purity synthetic organic compound provided for chemical and pharmaceutical research applications. This complex molecule, with a molecular formula of C 22 H 22 FNO 4 S 2 and a molecular weight of 447.54 g/mol, features a distinctive structure incorporating a 4-fluoro-3-methylbenzenesulfonyl group, a thiophene heterocycle, and a (4-methylphenoxy)acetamide moiety . This specific arrangement of functional groups classifies it among benzenesulfonamide derivatives, a class known for its relevance in medicinal chemistry and drug discovery . The compound's primary value in research stems from its potential as a key intermediate or building block in the synthesis of more complex molecules for biological screening. Its structure suggests potential for interaction with various enzymatic targets. For instance, structurally related sulfonamide compounds have been investigated for their activity against bacterial targets such as Bacillus anthracis lethal factor . Researchers can utilize this chemical to explore structure-activity relationships (SAR) in the development of novel therapeutic agents, particularly in the fields of infectious disease or enzyme inhibition. Available from suppliers like Life Chemicals with a stated purity of 90%+, this product is intended for use in a controlled laboratory environment . It is offered in various quantities, typically ranging from 1mg to 50mg, to suit different research scales . Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO4S2/c1-15-5-7-17(8-6-15)28-14-22(25)24-13-21(20-4-3-11-29-20)30(26,27)18-9-10-19(23)16(2)12-18/h3-12,21H,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAPWOUZGQVZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-fluoro-3-methylbenzene using a sulfonyl chloride reagent under acidic conditions.

    Coupling with Thiophene: The sulfonyl intermediate is then coupled with a thiophene derivative through a Friedel-Crafts alkylation reaction.

    Formation of the Acetamide: The final step involves the reaction of the coupled product with 2-(4-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Sulfonamide Formation

The 4-fluoro-3-methylbenzenesulfonyl group is introduced via sulfonylation. This typically involves reacting a benzene derivative (e.g., 4-fluoro-3-methylbenzene) with chlorosulfonic acid to form the sulfonyl chloride, followed by nucleophilic substitution with an amine.

  • Example Reaction :

    4-Fluoro-3-methylbenzene+ClSO3H0–5C4-Fluoro-3-methylbenzenesulfonyl chlorideNH2RSulfonamide\text{4-Fluoro-3-methylbenzene} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5}^\circ \text{C}} \text{4-Fluoro-3-methylbenzenesulfonyl chloride} \xrightarrow{\text{NH}_2\text{R}} \text{Sulfonamide}

    This method is analogous to sulfonamide syntheses in sulfonylamino phenylacetamide derivatives (e.g., US6992193B2 ).

Acetamide Coupling

The 2-(4-methylphenoxy)acetamide moiety is formed via amide bond formation between 2-(4-methylphenoxy)acetic acid and the primary amine of the sulfonamide-thiophene intermediate.

  • Reagents :

    • Coupling agents: EDC/HOBt, DCC, or HATU.

    • Base: DIPEA or triethylamine.

  • Reaction Conditions :

    • Solvent: DMF, THF, or dichloromethane.

    • Temperature: 0–25°C.

    • Yield: 70–85% (similar to benzamide derivatization in ).

Thiophene Functionalization

The thiophen-2-yl group is incorporated via cross-coupling or alkylation. For example:

  • Suzuki-Miyaura Coupling :

    2-Bromothiophene+Boronic esterPd(PPh3)4,Na2CO3Thiophene-substituted intermediate\text{2-Bromothiophene} + \text{Boronic ester} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Thiophene-substituted intermediate}

    This method aligns with strategies for thiophene-containing inhibitors (PMC8144515 ).

Chemoselective Catalysis

The sulfonamide and acetamide functionalities are resistant to hydroboration and other nucleophilic reactions, similar to chemoselective aldehyde reductions catalyzed by silyliumylidene cations (AABlocks ).

Stability and Reactivity

  • Acid/Base Stability : The sulfonamide group is stable under acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >12) .

  • Thermal Stability : Decomposition observed >250°C (TGA data from ).

Functional Group Compatibility

  • The 4-fluoro substituent directs electrophilic substitution to the para position (similar to fluorophenyl derivatives in ).

  • The thiophene ring undergoes electrophilic substitution (e.g., bromination) at the 5-position .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide is C22H22FNO3S2, with a molecular weight of 431.5 g/mol. Its structure features a thiophene ring and a sulfonamide group, which are crucial for its biological activity. The presence of a fluorine atom and a methyl group on the aromatic ring enhances the compound's lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetamides have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effective antitubercular activity . Such findings suggest that this compound may also possess similar properties, warranting further investigation.

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. Studies on related compounds have demonstrated their ability to inhibit tumor cell proliferation across various cancer cell lines . The specific mechanisms of action may involve the modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

Given the presence of the sulfonamide group, it is plausible that this compound could exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of phenoxyacetamides revealed that modifications in the side chains significantly impacted their antitubercular activity. The most potent derivatives demonstrated MIC values as low as 4 μg/mL against M. tuberculosis H37Rv . This underscores the importance of structural optimization in developing effective antitubercular agents.

Case Study 2: Anticancer Activity

Research involving structurally related compounds has shown promising results in inhibiting cancer cell lines. For example, one study reported that certain phenoxyacetamide derivatives exhibited IC50 values indicating strong cytotoxic effects against various tumor types, thereby highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Comparisons

The table below highlights key structural analogs and their functional attributes:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Properties Evidence ID
Target Compound 4-Fluoro-3-methylbenzenesulfonyl, thiophen-2-yl, 4-methylphenoxy-acetamide Not provided N/A N/A
2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-Chloro-3-methylphenoxy, 4-fluorophenyl-thiazole 376.83 Antimicrobial (broad-spectrum)
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 4-Bromophenylsulfonyl, thiophen-2-yl-oxazole, 4-fluorophenyl Not provided Enzyme inhibition (unclassified)
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazole-1,1,3-trioxide, 4-hydroxyphenyl 332.33 Analgesic activity (in vitro)
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide 4-Methoxybenzylidene-thiazolidinone, 2-hydroxyphenyl 425.51 Anticancer (cell line studies)
Key Observations:
  • Sulfonamide vs. Sulfonyl Groups: The target compound’s 4-fluoro-3-methylbenzenesulfonyl group is distinct from the 1,1,3-trioxo-benzothiazole in or the 4-bromophenylsulfonyl in . Sulfonamides are known for enhanced solubility and hydrogen-bonding capacity compared to sulfones, which may influence pharmacokinetics .
  • Thiophene vs. Thiazole/Oxazole : The thiophen-2-yl group in the target compound contrasts with thiazole/oxazole rings in . Thiophene derivatives generally exhibit higher metabolic stability but lower electronegativity than oxazole/thiazole analogs, affecting target binding .
  • Phenoxy-Acetamide Variations: The 4-methylphenoxy group in the target compound differs from the 4-chloro-3-methylphenoxy in or the 4-hydroxyphenyl in . Methyl groups enhance lipophilicity, whereas halogens (e.g., Cl, F) improve electronegativity and membrane permeability .

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Molecular Formula : C15_{15}H16_{16}FNO3_3S2_2
  • Molecular Weight : Approximately 363.84 g/mol
  • Key Functional Groups :
    • Sulfonyl group
    • Fluorinated aromatic ring
    • Thiophene ring
    • Methylphenoxy group

The presence of these groups suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, altering signal transduction pathways.
  • Cellular Uptake : The thiophene and fluorinated groups may enhance membrane permeability, allowing for increased cellular uptake and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer and leukemia. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis induction
Compound BCCRF-CEM3.5Cell cycle arrest

Antimicrobial Activity

Benzamide derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may also exhibit activity against a range of pathogens, including bacteria and fungi:

  • Antibacterial Assays : Similar compounds have shown inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy :
    A study investigating a related benzamide derivative demonstrated significant tumor reduction in xenograft models of breast cancer. The treatment led to a decrease in tumor size by approximately 60% compared to control groups.
  • Antimicrobial Efficacy in Clinical Isolates :
    Clinical trials involving similar compounds showed promising results in treating infections caused by resistant strains of bacteria, highlighting the potential for this compound in addressing antibiotic resistance.

Q & A

Q. Key Optimization Strategies :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of thiophene or sulfonyl groups.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust stoichiometry of sulfonyl chloride (1.2–1.5 equivalents) to ensure complete conversion .

How can researchers validate the structural integrity and purity of this compound using advanced analytical techniques?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., sulfonyl group at C2 of thiophene, acetamide linkage). Key peaks: δ 7.8–8.1 ppm (aromatic protons adjacent to sulfonyl), δ 4.2–4.5 ppm (CH₂ of acetamide) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., configuration at the ethyl bridge) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

What experimental designs are recommended to evaluate this compound’s enzyme inhibition potential, and how can contradictory bioactivity data be resolved?

Advanced Research Question
Step 1 : Target Selection : Prioritize enzymes with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, tyrosine kinases) .
Step 2 : Assay Design :

  • Kinetic Assays : Measure IC₅₀ values under varied pH (6.5–7.5) and temperature (25–37°C) to identify optimal inhibition conditions .
  • Cellular Assays : Use HEK293 or HeLa cells transfected with target enzymes to assess membrane permeability and cytotoxicity (MTT assay) .

Q. Addressing Data Contradictions :

  • Reproducibility Checks : Compare results across independent labs using standardized protocols.
  • Impurity Analysis : Quantify trace byproducts (e.g., hydrolyzed sulfonamides) via LC-MS .
  • Structural Confirmation : Re-analyze crystallographic data to rule out polymorphic forms affecting activity .

What strategies can be employed to optimize the pharmacokinetic profile of this compound while retaining bioactivity?

Advanced Research Question
Structural Modifications :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to the 4-methylphenoxy moiety to enhance solubility without disrupting sulfonamide-enzyme interactions .
  • Prodrug Design : Mask the acetamide as an ester to improve oral bioavailability .

Q. Methodological Approaches :

  • QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. chloro at benzenesulfonyl) with logP and clearance rates .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., thiophene oxidation) and guide deuterium incorporation .

How can researchers elucidate the compound’s interaction with biological targets at the molecular level?

Advanced Research Question
Techniques :

  • Molecular Docking : Simulate binding poses using AutoDock Vina with homology models of target enzymes (e.g., PDB: 1AZM for carbonic anhydrase) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions .
  • Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution for targets lacking crystal structures .

Q. Data Interpretation :

  • Cross-reference computational results with mutagenesis studies (e.g., Ala-scanning of enzyme active sites) to confirm critical residues .

What are the implications of structural variations in analogous compounds on the bioactivity of this compound?

Advanced Research Question
Case Studies :

  • Thiophene vs. Furan Replacement : Analogs with furan show reduced sulfonamide stability due to weaker electron-withdrawing effects, lowering enzyme affinity .
  • Sulfonyl Group Modifications : 3-Methyl substitution enhances steric hindrance, improving selectivity for tumor-associated carbonic anhydrase isoforms (e.g., CA IX) over CA II .

Q. Methodology :

  • SAR Tables :
Modification SiteExample ChangeBioactivity ImpactReference
Benzenesulfonyl4-Fluoro → 4-Chloro↑ IC₅₀ (CA IX) by 2-fold
Thiophene2-yl → 3-yl↓ Solubility; ↑ Metabolic Degradation
Acetamide LinkerEthyl → PropylNo significant change

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